molecular formula C14H17NO B11889631 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

Cat. No.: B11889631
M. Wt: 215.29 g/mol
InChI Key: QFQSAHNUIGJCBH-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point of research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one typically involves the reaction of indole with suitable aldehydes under specific conditions. One common method includes the use of paraformaldehyde and calcium oxide (CaO) in a solvent-free environment . This reaction is carried out under neat conditions, where CaO plays a crucial role in facilitating the reaction.

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one stands out due to its unique structural features and diverse range of biological activities.

Biological Activity

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one, a compound with a complex structure featuring an indole ring, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure

The compound can be represented by the molecular formula C14H17NOC_{14}H_{17}NO. Its structure includes an indole moiety which is known for contributing to various biological effects.

Antibacterial Activity

Research indicates that compounds related to indole structures exhibit significant antibacterial properties. For instance, derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 32 µg/mL
Escherichia coli2 - 8 µg/mL
Mycobacterium tuberculosisNotable activity reported

Studies have highlighted the role of indole in modulating bacterial responses and enhancing antibiotic efficacy through mechanisms such as biofilm disruption and persister cell formation .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal strains. For example, its activity against Candida albicans was assessed with MIC values indicating effective inhibition:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans3.90 µg/mL
Aspergillus nigerVariable effectiveness noted

Mechanistically, the compound may disrupt fungal cell wall synthesis or induce hyphal deformities, leading to compromised viability .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation across different cancer types:

  • Mechanisms of Action :
    • Cyclin-dependent kinase (CDK) inhibition : The compound may inhibit CDK4, affecting cell cycle progression.
    • DNA intercalation : Its ability to intercalate into DNA could lead to cytotoxic effects in cancer cells.
    • Apoptosis induction : Evidence suggests that it can induce apoptosis through caspase-independent pathways .

Case Studies

In one study, the compound was tested against various cancer cell lines including breast and lung carcinoma cells. The results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.

Other Pharmacological Activities

Beyond antibacterial, antifungal, and anticancer activities, this compound has been implicated in anti-inflammatory effects and neuroprotective properties. Further research is needed to fully elucidate these effects and their underlying mechanisms.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C14H17NO/c1-14(2,3)13(16)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,15H,8H2,1-3H3

InChI Key

QFQSAHNUIGJCBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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